REACTION_SMILES
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[Cl:19][c:20]1[cH:21][c:22]2[c:23]([c:24](=[O:25])[cH:26][c:27]([C:28]([O:29][CH2:30][CH3:31])=[O:32])[nH:33]2)[c:34]([I:35])[cH:36]1.[Cl:1][c:2]1[c:3]2[c:4](=[O:18])[cH:5][c:6]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[nH:7][c:8]2[cH:9][c:10]([I:12])[cH:11]1.[Cl:39][c:40]1[cH:41][c:42]2[c:43]([c:44](=[O:45])[cH:46][c:47]([C:48]([OH:49])=[O:50])[nH:51]2)[c:52]([I:53])[cH:54]1.[Na+:38].[OH-:37]>>[Cl:1][c:2]1[c:3]2[c:4](=[O:18])[cH:5][c:6]([C:13](=[O:14])[OH:15])[nH:7][c:8]2[cH:9][c:10]([I:12])[cH:11]1
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Name
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CCOC(=O)c1cc(=O)c2c(I)cc(Cl)cc2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(=O)c2c(I)cc(Cl)cc2[nH]1
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Name
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CCOC(=O)c1cc(=O)c2c(Cl)cc(I)cc2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(=O)c2c(Cl)cc(I)cc2[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(=O)c2c(I)cc(Cl)cc2[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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O=C(O)c1cc(=O)c2c(Cl)cc(I)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |